Soulattrolide

Description

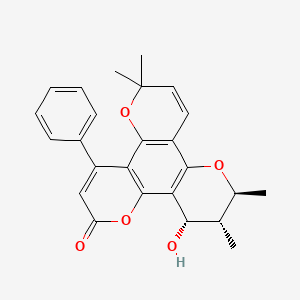

Structure

2D Structure

3D Structure

Properties

CAS No. |

65025-62-9 |

|---|---|

Molecular Formula |

C25H24O5 |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

(16S,17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |

InChI |

InChI=1S/C25H24O5/c1-13-14(2)28-22-16-10-11-25(3,4)30-23(16)19-17(15-8-6-5-7-9-15)12-18(26)29-24(19)20(22)21(13)27/h5-14,21,27H,1-4H3/t13-,14-,21-/m0/s1 |

InChI Key |

BXENDTPSKAICGV-ZMOMAAQPSA-N |

SMILES |

CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |

Isomeric SMILES |

C[C@H]1[C@@H](OC2=C([C@H]1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |

Canonical SMILES |

CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |

Appearance |

Solid powder |

Other CAS No. |

152187-38-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

11,12-dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-phenyl-2,6,10-benzotripyran-2-one soulattrolide |

Origin of Product |

United States |

Natural Occurrence and Isolation of Soulattrolide

Botanical Sources of Soulattrolide: Calophyllum Species

This compound has been successfully isolated from several species within the Calophyllum genus. Notably, research has confirmed its presence in Calophyllum brasiliense and Calophyllum teysmannii. researchgate.net The compound has also been identified in other species such as Calophyllum soulattri and Calophyllum symingtonianum.

These plants are a rich source of various phytochemicals, including xanthones and other coumarins, in addition to this compound.

Geographic Distribution of this compound-Producing Plant Species

The plant species that produce this compound are found in tropical and subtropical regions across the globe. The distribution of the key species is as follows:

| Plant Species | Geographic Distribution |

| Calophyllum brasiliense | Native to Mexico, Central America, South America (including Brazil, Paraguay, Peru, Bolivia, Colombia, and Venezuela), and the Caribbean. wikipedia.orguii.ac.id It is commonly found in the Pantanal and Amazon rainforests. wikipedia.org |

| Calophyllum teysmannii | Found in Southeast Asia, including Malaysia, Indonesia, and Thailand. selinawamucii.comtheferns.infoasianplant.netdnp.go.th It typically grows in peat swamps, mixed dipterocarp forests, and lower montane rainforests. theferns.infoasianplant.net |

| Calophyllum soulattri | Distributed throughout Southeast Asia, including the Andaman and Nicobar Islands, Thailand, Cambodia, Vietnam, Malaysia, Indonesia, and the Philippines, extending to Australia and the Solomon Islands. kew.org |

| Calophyllum symingtonianum | This species is native to Peninsular Thailand and Peninsular Malaysia. selinawamucii.com |

Methodologies for Extraction and Initial Purification from Plant Biomass

This compound is extracted from various parts of the Calophyllum plants, including the latex, leaves, and stems.

The latex of Calophyllum teysmannii has been identified as a source for this compound extraction. nih.gov For Calophyllum brasiliense, a mixture of air-dried and powdered leaves and stems has been used for extraction. The process involved maceration at room temperature using dichloromethane (B109758). Following extraction, the crude extract is typically filtered and concentrated using a rotary evaporator.

In the case of Calophyllum soulattri, the isolation process begins with maceration of the plant material in methanol at room temperature. cabidigitallibrary.org This is followed by a partitioning process using a sequence of solvents with varying polarities, such as n-hexane, dichloromethane, and ethyl acetate, each mixed with water. cabidigitallibrary.org

Chromatographic Techniques Utilized in this compound Isolation

Following initial extraction, chromatographic techniques are essential for the purification and isolation of this compound.

A common method involves vacuum liquid chromatography (VLC) . For instance, an extract from Calophyllum brasiliense was fractionated using VLC on silica (B1680970) gel. Similarly, a dichloromethane extract of Calophyllum symingtonianum was subjected to VLC on silica gel. kew.org

Column chromatography is another critical step. Fractions obtained from VLC are often further purified using column chromatography, again typically with silica gel as the stationary phase. kew.orgcabidigitallibrary.org The process involves eluting the column with a gradient of solvents, such as n-hexane and ethyl acetate, to separate the different compounds based on their polarity. cabidigitallibrary.org For example, fractions from the VLC of the C. symingtonianum extract were purified by column chromatography on silica gel to yield iso-soulattrolide. kew.org

Chemical Structure and Stereochemical Elucidation of Soulattrolide

Determination of Planar Chemical Structure of Soulattrolide

The process of determining the chemical structure of a compound is known as structure elucidation. taylorandfrancis.com This involves various analytical techniques to identify the atoms and how they are connected. taylorandfrancis.comresearchgate.net For organic compounds like this compound, this process typically begins with determining the molecular formula through mass spectrometry, followed by detailed analysis of spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR). mdpi.com

The planar structure of this compound was established as {2H,6H,10H-benzo[1,2-b:3,4-b': 5,6-b'']tripyran-2-one, 11,12-dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-phenyl-, [10S-(10α,11β, 12β)]-}. capes.gov.bracs.org High-resolution mass spectrometry (HRMS) established the molecular formula of this compound as C₂₅H₂₄O₅. The core of the molecule is a dipyranocoumarin skeleton.

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy techniques are fundamental to piecing together the molecular framework. hyphadiscovery.comnih.gov Techniques such as ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow scientists to map out the proton and carbon environments and their connectivity through chemical bonds. researchgate.nethyphadiscovery.com The ¹H NMR spectrum, for instance, provides specific chemical shifts and coupling constants for each proton, which are crucial for defining the relative positions of atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound Data recorded in CDCl₃ at 500 MHz.

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3', H-4', H-5' | 7.35–7.37 | m | |

| H-2', H-6' | 7.23–7.26 | m | |

| H-5 | 6.52 | d | 10.27 |

| H-8 | 5.94 | s | |

| H-4 | 5.34 | d | 10.23 |

| H-10 | 5.02 | d | 3.42 |

| H-11 | 4.28 | dq | 10.76, 6.36 |

| OH-12 | 2.88 | bs | |

| H-12 | 1.76 | ddq | 10.27, 6.85, 2.94 |

| CH₃-11 | 1.42 | d | 6.36 |

| CH₃-10 | 1.14 | d | 7.34 |

| CH₃-6a | 0.93 | s |

Abbreviations: s = singlet, d = doublet, dq = doublet of quartets, ddq = doublet of doublet of quartets, m = multiplet, bs = broad singlet.

Absolute Stereochemical Assignment of this compound

Beyond the planar structure, determining the absolute stereochemistry—the precise three-dimensional arrangement of atoms at chiral centers—is critical. This compound possesses three contiguous stereocenters, making this a non-trivial challenge. Through extensive analysis, the absolute configuration of this compound was definitively assigned as (10S, 11R, 12S). capes.gov.bracs.org This assignment was achieved through a synergistic approach combining advanced NMR spectroscopy with computational modeling. capes.gov.bracs.org In some studies, the absolute stereochemistry was also confirmed by X-ray analysis of a crystalline derivative.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine molecular structure by analyzing the interaction of atomic nuclei in a strong magnetic field. sigmaaldrich.comlibretexts.org For determining the absolute configuration of chiral alcohols, a widely used NMR-based technique is the modified Mosher's method. nih.govmdpi.com This method involves the chemical conversion of the alcohol of unknown stereochemistry into two diastereomeric esters using the (R) and (S) enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. nih.govclockss.orgwikipedia.org

The protons in these newly formed diastereomeric MTPA esters experience different magnetic environments due to the anisotropic effect of the phenyl ring in the MTPA moiety. nih.gov This results in different chemical shifts (δ) in their ¹H NMR spectra. nih.gov By analyzing the differences in these chemical shifts (Δδ = δS-ester - δR-ester) for protons on either side of the newly formed ester plane, the absolute configuration of the original alcohol can be deduced. mdpi.com

In the case of this compound, researchers converted the secondary alcohol at position C-12 into its corresponding (R)- and (S)-MTPA esters. capes.gov.bracs.org However, a straightforward analysis of the ¹H NMR chemical shift differences based on Mosher's concept alone was found to be inadequate for a confident assignment of the absolute stereochemistry. capes.gov.bracs.orgclockss.org This was because an insufficient number of protons were located on one side of the MTPA plane in the molecule, making the interpretation of the Δδ values ambiguous. capes.gov.bracs.org

To overcome the limitations encountered with the experimental Mosher's method, researchers turned to computational chemistry. capes.gov.bracs.org Specifically, molecular mechanics calculations were employed to determine the energetically favored conformations of the this compound MTPA derivatives. capes.gov.bracs.org

These computational models provided a crucial understanding of the three-dimensional shape that the diastereomeric esters preferentially adopt. acs.org By identifying the most stable conformations, it became possible to accurately predict the anisotropic effects of the MTPA phenyl group on the nearby protons of the this compound framework. The results from these calculations provided a satisfactory rationale for the experimentally observed anisotropic shifts in the ¹H NMR data. capes.gov.bracs.org The powerful combination of the experimental NMR data from the Mosher esters with the conformational analysis from molecular mechanics calculations allowed for the unambiguous and confident assignment of the absolute configuration of this compound as (10S,11R,12S). capes.gov.bracs.org

Conformational Dynamics of this compound and its Diastereomers

Conformational dynamics refers to the study of the motion and flexibility of a molecule, which can exist as an ensemble of different, interconverting three-dimensional shapes or conformations. nih.govpsu.edu While techniques like X-ray crystallography and computational methods can provide a static picture of the most stable conformation, in reality, molecules like this compound are dynamic entities. capes.gov.bracs.org

The study of this compound's stereochemistry through molecular mechanics calculations inherently touched upon its conformational preferences, identifying the most energetically stable shapes. capes.gov.bracs.org These calculations revealed that the molecule does not exist in a single rigid structure but has preferred spatial arrangements. The flexibility in the pyran rings and the orientation of the various substituents contribute to its dynamic nature.

Synthetic Approaches to Soulattrolide and Its Analogues

Semi-Synthesis Strategies for Soulattrolide Derivatives

Semi-synthesis is a powerful strategy that leverages the core scaffold of a natural product, using it as an advanced starting material for chemical modifications. nih.gov This approach is particularly valuable when the parent natural product can be isolated in sufficient quantities, as it circumvents the need for a lengthy and often low-yielding total synthesis. In the context of the calanolide (B8761490) family, to which this compound belongs, semi-synthesis has been employed to create derivatives and probe structure-activity relationships (SAR). nih.govmdpi.com

Key semi-synthetic modifications of related calanolides have focused on specific reactive sites within the molecule:

Modification of the C-12 Hydroxyl Group : The hydroxyl group at the C-12 position is a prime target for chemical derivatization. Early studies on (+)-Calanolide A showed that conversion of this group to its corresponding 12-acetate or 12-methoxyl derivatives resulted in weakly active or inactive compounds, respectively, highlighting the importance of this specific functionality. acs.org

Saturation of the Δ7,8 Olefinic Linkage : The double bond in the coumarin (B35378) B-ring is another site for modification. Catalytic reduction of this olefin in (+)-Calanolide A and (−)-Calanolide B was performed to assess its impact on biological activity and to potentially access radiolabeled analogues for preclinical studies. acs.orgnih.gov This modification led to only a slight reduction in potency, indicating that the Δ7,8 double bond is not essential for its primary activity. acs.org

These strategies demonstrate how semi-synthesis allows for the targeted modification of a natural product to generate novel derivatives, providing valuable insights into the pharmacophore of the molecule. mdpi.com

Development of Synthetic Methodologies for Coumarin Core Scaffolds

The coumarin nucleus is the foundational scaffold of this compound. The development of efficient methods to construct this benzopyrone ring system is crucial for any synthetic endeavor targeting this compound and its analogues. A variety of synthetic strategies, ranging from classical condensation reactions to modern metal-catalyzed couplings, have been established for this purpose.

Conventional methods for coumarin synthesis include several named reactions:

Pechmann Condensation : This is one of the most widely used methods, typically involving the reaction of a phenol with a β-ketoester under acidic conditions. nih.gov

Knoevenagel Condensation : This reaction involves the base-catalyzed condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene group.

Perkin Reaction : This method uses an o-hydroxybenzaldehyde and an acetic anhydride in the presence of a weak base.

Wittig Reaction : This approach can also be adapted to form the coumarin α-pyrone ring.

More contemporary approaches often employ transition metal catalysts to achieve higher yields and milder reaction conditions. These include palladium-catalyzed reactions like the Heck and Suzuki coupling reactions. Furthermore, there is a growing emphasis on "green" chemistry approaches that utilize microwave or ultrasound energy to accelerate reactions, often in solvent-free conditions.

| Synthetic Method | Key Reactants | Typical Conditions | Ref. |

|---|---|---|---|

| Pechmann Condensation | Phenol, β-Ketoester | Acid catalyst (e.g., H₂SO₄, Lewis acids) | nih.gov |

| Knoevenagel Condensation | o-Hydroxybenzaldehyde, Active methylene compound | Base catalyst (e.g., piperidine, pyridine) | |

| Perkin Reaction | o-Hydroxybenzaldehyde, Acetic anhydride | Weak base (e.g., sodium acetate) | nih.gov |

| Wittig Reaction | o-Hydroxybenzaldehyde derivative, Phosphonium ylide | Base | nih.gov |

| Metal-Induced Coupling (e.g., Heck, Suzuki) | Halogenated precursors, Organometallic reagents | Palladium catalyst and base | nih.gov |

Total Synthesis Efforts Towards this compound and Complex Analogues

The total synthesis of complex natural products like this compound provides a definitive confirmation of their structure and allows for the production of analogues that are not accessible through semi-synthesis. A synthetic route developed for the large-scale preparation of racemic Calanolide A, a close structural relative of this compound, illustrates the key steps and challenges involved. acs.org

A published synthetic route for (±)-Calanolide A proceeds through several key stages:

Acylation of Coumarin Precursor : The synthesis begins with the acylation of a 5,7-dihydroxy-4-propylcoumarin with propionic anhydride in the presence of AlCl₃ to install the 8-propionyl group. acs.org

Formation of a Key Intermediate : The resulting ketone is treated with 1,1-dimethoxy-3-methylbutan-3-ol to form an intermediate that contains the precursor to the C-ring. acs.org

Aldol Condensation and Cyclization : Deprotonation with a strong base like lithium diisopropylamide (LDA) followed by an aldol reaction with acetaldehyde creates the C-12 hydroxyl and C-11 methyl groups. This step produces a mixture of erythro- and threo-aldol products, which can then be cyclized to form the dihydropyran ring, yielding the final calanolide structure. acs.org

This pathway highlights the strategic construction of the tetracyclic system and the challenge of controlling the stereochemistry at the C-10, C-11, and C-12 positions.

Enantioselective Synthesis of this compound Precursors and Intermediates

The biological activity of many calanolides is highly dependent on their absolute stereochemistry. For instance, (+)-Calanolide A is a potent anti-HIV agent, while its enantiomer, (−)-Calanolide A, is devoid of this activity. acs.org Therefore, developing enantioselective synthetic methods to control the multiple chiral centers in this compound is of paramount importance for producing the biologically active isomer.

While a specific total enantioselective synthesis of this compound has not been detailed in the provided search results, general strategies in asymmetric synthesis are directly applicable. These methods are crucial for setting the absolute configuration of key precursors and intermediates. nih.gov

Catalytic Asymmetric Reactions : Chiral catalysts are widely used to induce enantioselectivity. For constructing pyran rings, a catalytic asymmetric hetero-Diels-Alder reaction, often using a chiral bis(oxazoline)-metal complex, can be a powerful tool for creating key dihydropyranone intermediates with high enantiomeric excess. nih.gov

Chiral Auxiliaries : Another established method involves the temporary attachment of a chiral auxiliary to a substrate to direct a stereoselective reaction. For example, an N-enoylsultam derived from (1S)-(+)-2,10-camphorsultam can be used to guide a diastereoselective conjugate addition reaction, which is a common method for setting stereocenters. nih.gov

Substrate-Controlled Reactions : Existing stereocenters in a synthetic intermediate can direct the formation of new ones. Stereoselective rearrangements, such as the Ferrier rearrangement of a glycal, can be used to establish specific stereochemical relationships in cyclic ethers, which are relevant to the dihydropyran ring of this compound. nih.gov

The application of these advanced stereocontrolled reactions is essential for any effort to synthesize the enantiomerically pure form of this compound or its complex analogues.

Diversification Strategies for this compound Analogues through Chemical Modification

To explore the structure-activity relationships (SAR) of the calanolide scaffold, various diversification strategies have been pursued through chemical modification. These efforts systematically alter different parts of the molecule to identify which functional groups and structural features are critical for biological activity. The dihydropyran ring (ring C) has been a particular focus of these diversification efforts. nih.gov

Modifications to the calanolide scaffold have yielded important insights:

Substitution at C-10 : The methyl group at the C-10 position has been a target of modification. Replacing it with an ethyl group maintained anti-HIV activity, albeit with a four-fold reduction in potency compared to racemic Calanolide A. However, substitution with a larger isopropyl group completely abolished the activity, suggesting steric constraints in this region. nih.gov

Modification of the C-12 Hydroxyl : The C-12 hydroxyl group is not strictly required for activity. Ketone derivatives, where the hydroxyl is oxidized, were the first examples in the calanolide series to show anti-HIV activity without this group. nih.gov

Stereochemistry of Ring C : The relative stereochemistry of the substituents on the dihydropyran ring is critical. Interestingly, a ketone derivative with a cis relationship between the C-10 and C-11 methyl groups was found to exhibit anti-HIV activity, a departure from the trans relationship found in the most active natural products. nih.gov

These findings underscore the value of chemical diversification in mapping the pharmacophore of the calanolide scaffold and guiding the design of new, potentially more potent analogues.

| Modification Site | Chemical Change | Resulting Analogue Type | Impact on Anti-HIV Activity | Ref. |

|---|---|---|---|---|

| C-10 Methyl | Replaced with Ethyl | 10-ethyl analogue | Maintained, but with 4-fold reduction in potency | nih.gov |

| C-10 Methyl | Replaced with Isopropyl | 10-isopropyl analogue | Activity eliminated | nih.gov |

| C-10 or C-11 | Addition of a second methyl group | gem-dimethyl analogue | Decreased activity | nih.gov |

| C-12 Hydroxyl | Oxidized to Ketone | 12-keto analogue | Activity maintained; first active analogues without C-12 OH | nih.gov |

| C-10/C-11 Stereochemistry | Synthesis of cis-methyl isomer (as ketone) | cis-10,11-dimethyl-12-keto analogue | Activity observed; first active cis isomer | nih.gov |

| Δ7,8 Double Bond | Catalytic reduction | 7,8-dihydro analogue | Slight reduction in potency | acs.org |

Structure Activity Relationship Sar Investigations of Soulattrolide

Fundamental Principles of Structure-Activity Relationship Elucidation

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that explores the correlation between the chemical structure of a molecule and its biological activity. solubilityofthings.comoncodesign-services.compatsnap.comontosight.ai The core principle of SAR is that modifications to a compound's molecular structure can lead to changes in its biological effects. solubilityofthings.compatsnap.comontosight.ai This relationship is critical for understanding how drugs interact with their biological targets, such as enzymes or receptors, and for optimizing lead compounds in drug discovery. oncodesign-services.compatsnap.comontosight.aicollaborativedrug.com

SAR analyses aim to convert observed structure-activity data into informative relationships, maximizing the knowledge extracted from raw data in molecular terms. drugdesign.org Key elements considered in SAR include the presence and arrangement of atoms, the influence of different functional groups on chemical properties, molecular shape, and electrostatic properties. solubilityofthings.comontosight.ai By systematically altering the molecular structure of a known active compound and measuring the biological activity of the resulting analogues, researchers can identify specific structural features responsible for desired biological effects. oncodesign-services.comdotmatics.com This information is then used to design new compounds with improved properties, such as enhanced potency or selectivity, and to predict the biological activity of novel chemical entities. oncodesign-services.comcollaborativedrug.comnih.gov Methodologies in SAR analysis encompass both qualitative approaches, relying on visual comparisons, and quantitative SAR (QSAR), which employs mathematical and statistical models to establish numerical relationships between structural characteristics and biological activities. patsnap.comslideshare.net Computational tools, including molecular modeling and docking simulations, have significantly advanced SAR analysis by allowing researchers to predict molecular interactions and prioritize compounds. patsnap.comnih.gov

SAR of Soulattrolide as an Anti-HIV-1 Reverse Transcriptase Inhibitor

This compound has been identified as a potent inhibitor of HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the human immunodeficiency virus. nih.govacs.orgresearcher.life Its inhibitory activity is remarkably specific, showing an IC₅₀ of 0.34 µM against HIV-1 RT, with no significant activity observed against HIV-2 RT, avian myeloblastosis virus (AMV) RT, RNA polymerase, or DNA polymerases alpha or beta. nih.govacs.org This high specificity suggests a targeted interaction with the HIV-1 RT enzyme.

While explicit details on the precise pharmacophoric elements of this compound for HIV-1 RT inhibition are not extensively detailed in the provided search results, its classification as a coumarin (B35378) and its structural relation to other known anti-HIV coumarins, such as inophyllums and calanolides, provide insights. acs.orgclockss.orgnih.govresearchgate.net The coumarin scaffold, a benzopyran-2-one core, is a critical structural feature found in many natural products with diverse biological activities, including anti-HIV properties. ctdbase.orgcu.edu.tr Studies on related inophyllums indicate that "certain structural requirements in the chromanol ring" are essential for their anti-HIV activity, implying that specific substituents and their positions on the coumarin nucleus are crucial for effective binding to the HIV-1 RT enzyme. nih.gov The hydrophobic nature of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class to which coumarins like this compound belong, suggests that interactions with a hydrophobic pocket within the HIV-1 RT enzyme are important for their inhibitory mechanism. academicjournals.org

The stereochemistry of this compound plays a significant role in its biological activity. The absolute configuration of this compound has been assigned as (10S,11R,12S). acs.org This determination involved a combination of ¹H NMR spectroscopy using Mosher's concept and molecular mechanics calculations to rationalize observed anisotropic shifts. acs.org For structurally related HIV-1 RT inhibitors, including other inophyllums and calanolides, their absolute configurations have also been assigned through chemical conversions and correlations of chiroptical properties. acs.org The observation that closely related inophyllums, despite their structural similarity, exhibited significantly reduced or no anti-HIV activity, underscores the critical impact of specific stereochemical arrangements within the chromanol ring on the inhibitory potency against HIV-1 RT. nih.gov This highlights that not only the presence of specific functional groups but also their precise three-dimensional orientation is paramount for effective interaction with the enzyme's binding site.

SAR of this compound for Antinociceptive Activity

This compound has demonstrated antinociceptive (pain-relieving) effects in various animal models. In mice, it showed antinociceptive activity in the writhing test with an ED₅₀ of 33.8 mg/kg. researchgate.netdntb.gov.ua Furthermore, in the formalin test, this compound exhibited antinociceptive effects with ED₅₀ values of 7.9 mg/kg for Phase 1 and 22.1 mg/kg for Phase 2. researchgate.netdntb.gov.ua At a higher dose of 50 mg/kg, this compound induced 40% antinociception in the hot plate test. researchgate.net While these findings confirm the antinociceptive potential of this compound, detailed structure-activity relationship studies specifically elucidating the molecular features responsible for this activity have not been extensively reported in the provided literature. The broader class of coumarins, to which this compound belongs, is known for various biological activities, including antinociception, suggesting that the coumarin scaffold contributes to this effect. cu.edu.trresearchgate.net

Table 1: Antinociceptive Activity of this compound in Mice

| Test Method | Parameter | Value | Reference |

| Writhing Test | ED₅₀ | 33.8 mg/kg | researchgate.netdntb.gov.ua |

| Formalin Test | ED₅₀ (Phase 1) | 7.9 mg/kg | researchgate.netdntb.gov.ua |

| Formalin Test | ED₅₀ (Phase 2) | 22.1 mg/kg | researchgate.netdntb.gov.ua |

| Hot Plate Test | Antinociception | 40% at 50 mg/kg | researchgate.net |

SAR of this compound for Anti-inflammatory Activity

In addition to its antinociceptive properties, this compound has exhibited anti-inflammatory activity. In the 12-O-Tetradecanoylphorbol-13-acetate (TPA) test, this compound demonstrated an IC₅₀ of 1.81 µmol/ear. researchgate.netdntb.gov.ua Moreover, in the myeloperoxidase assay, it showed an inhibition of 87% at a concentration of 1 µmol/ear. researchgate.net These results indicate a measurable anti-inflammatory effect. However, comprehensive SAR studies that pinpoint the specific structural moieties or modifications on the this compound molecule that are critical for its anti-inflammatory action are not explicitly detailed in the current search results. The anti-inflammatory properties are generally observed across various coumarin derivatives, suggesting the core coumarin structure contributes to this activity. cu.edu.trnih.gov

Table 2: Anti-inflammatory Activity of this compound

| Test Method | Parameter | Value | Reference |

| TPA Test | IC₅₀ | 1.81 µmol/ear | researchgate.netdntb.gov.ua |

| Myeloperoxidase Assay | Inhibition | 87% at 1 µmol/ear | researchgate.net |

SAR of this compound in Antimycobacterial Context

This compound has also been reported to possess activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. researcher.liferesearchgate.net While its efficacy against this pathogen has been noted, the specific structure-activity relationships that govern this antimycobacterial effect are not detailed in the provided literature. Research on antimycobacterial compounds often involves identifying key functional groups and structural motifs that interact with bacterial targets. nih.govfrontiersin.org However, for this compound, the precise structural requirements for its antimycobacterial activity remain to be fully elucidated in the available sources.

Computational Approaches in this compound SAR Studies (e.g., Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) Modeling)

Computational approaches, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, play a crucial role in elucidating the Structure-Activity Relationships (SAR) of natural compounds like this compound. These in silico methods provide insights into potential molecular targets, binding mechanisms, and the structural features critical for biological activity, without the need for extensive experimental work in the initial stages.

Molecular Docking

Molecular docking simulations are employed to predict the preferred orientation of a ligand (this compound) when bound to a receptor protein, thereby predicting the strength of association or binding affinity. This approach helps in identifying potential therapeutic targets and understanding the molecular interactions governing the compound's activity.

This compound (PubChem CID: 72978) has been investigated through molecular docking studies for its potential inhibitory activity against various biological targets. For instance, in the context of antiviral research, this compound was evaluated for its interaction with the Spike protein of SARS-CoV-2 variants. Molecular docking revealed a favorable binding energy, suggesting its potential to interact with this viral protein. The specific interactions identified included conventional hydrogen bonds with Serine 494 (SER 494), pi-pi stacking interactions with Phenylalanine 490 (PHE 490), and pi-alkyl interactions with Arginine 493 (ARG 493) nih.gov.

The binding affinity and key interactions of this compound with the SARS-CoV-2 Spike protein are summarized in the table below:

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| SARS-CoV-2 Spike Protein | This compound | -7.5 nih.gov | SER 494, PHE 490, ARG 493 nih.gov | Conventional H-bond, Pi-Pi stacked, Pi-alkyl nih.gov |

Beyond its potential against SARS-CoV-2, this compound has also been recognized for its inhibitory activity against HIV-1 Reverse Transcriptase (RT) acs.orgconicet.gov.ar. Studies indicate that this compound efficiently hampers RT activity at the synthesis step dokumen.pub. Pharmacophore analysis, particularly for coumarin derivatives, suggests that the planar ring system is an important structural feature maintaining anti-HIV activity conicet.gov.ar. This highlights how computational insights guide the understanding of crucial structural elements for biological function.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes mathematical relationships between the chemical structure of compounds and their biological activities. By correlating molecular descriptors (representing structural, electronic, and physicochemical properties) with observed activities, QSAR models can predict the activity of new compounds and identify the structural features that enhance or diminish activity.

This compound, as a natural coumarin, has been part of broader in silico investigations that include QSAR analyses of natural coumarins. These studies aim to understand the physicochemical and pharmacokinetic properties that contribute to their biological effects nih.gov. For instance, in the context of identifying potent inhibitors against SARS-CoV-2 spike proteins, a comprehensive analysis including QSAR was performed on a set of natural coumarins, which included this compound nih.gov. While this compound demonstrated promising docking results, the QSAR and pharmacokinetic analyses in that specific study highlighted Wedelolactone as a coumarin with ideal Lipinski's drug-likeness and optimal ADMET properties, making it a strong candidate for further development nih.gov. This demonstrates how QSAR, alongside molecular docking, helps in prioritizing compounds based on a more holistic predictive profile.

Further QSAR studies on coumarin derivatives have explored their antibacterial evaluation and inhibition of enzymes like rat hepatic aryl-hydrocarbon hydroxylase, providing a basis for understanding the broader SAR landscape of this compound class, to which this compound belongs conicet.gov.arcu.edu.tr. These computational methods provide a powerful framework for rational drug design and optimization of this compound and its analogs.

Molecular Mechanisms of Action of Soulattrolide

Elucidation of Molecular Targets for HIV-1 Reverse Transcriptase Inhibition

Soulattrolide has been identified as a potent inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) Reverse Transcriptase (RT-HIV-1). cenmed.comsemanticscholar.org This enzyme is crucial for the early stages of the HIV life cycle, responsible for synthesizing viral DNA from an RNA template. acs.orgcellphysiolbiochem.com this compound, a dipyranocoumarin, effectively hampers RT activity during the DNA synthesis step. hznu.edu.cngoogle.com Its inhibitory action is notably specific to HIV-1 RT, showing no significant activity against HIV-2 RT, Avian Myeloblastosis Virus (AMV) RT, RNA polymerase, or DNA polymerases alpha or beta. acs.orgnih.gov

This compound is considered a unique inhibitor among non-nucleoside reverse transcriptase inhibitors (NNRTIs) due to its ability to bind to two distinct sites on the enzyme: one competitive and one noncompetitive. cuhk.edu.cn This dual binding mode contributes to its potent inhibitory profile.

Table 1: Inhibitory Effect of this compound on HIV-1 Reverse Transcriptase

| Target | IC50 (µM) | Reference |

| HIV-1 Reverse Transcriptase | 0.34 | acs.orgnih.govcapes.gov.br |

Specificity and Binding Interactions with Viral Enzymes

Non-nucleoside reverse transcriptase inhibitors (NNRTIs), including this compound, typically bind to a hydrophobic pocket within the HIV-1 RT enzyme. This binding pocket, known as the NNRTI-binding pocket (NNIBP), is composed of several hydrophobic amino acid residues and is situated approximately 10 Å away from the polymerase active site. The interaction of NNRTIs with this allosteric site induces conformational changes in the polymerase active site, thereby interfering with the enzyme's ability to synthesize viral DNA. The mechanism of inhibition involves an induced fit, where the initial enzyme-inhibitor complex undergoes a transformation into a more stable complex, leading to effective enzyme blockade.

Cellular and Molecular Pathways in Antinociceptive Effects

This compound has demonstrated significant antinociceptive (pain-relieving) effects in various animal models. Studies have shown its efficacy in reducing pain in the writhing test, with an ED50 of 33.8 mg/kg. cenmed.comsemanticscholar.org Furthermore, in the formalin test, this compound exhibited antinociceptive effects with ED50 values of 7.9 mg/kg for Phase 1 and 22.1 mg/kg for Phase 2. cenmed.comsemanticscholar.org A dose of 50 mg/kg of this compound also induced 40% antinociception in the hot plate test. cenmed.com

Table 2: Antinociceptive Effects of this compound in Mice

| Test | ED50 (mg/kg) / Effect | Reference |

| Writhing Test | 33.8 mg/kg | cenmed.comsemanticscholar.org |

| Formalin Test (Phase 1) | 7.9 mg/kg | cenmed.comsemanticscholar.org |

| Formalin Test (Phase 2) | 22.1 mg/kg | cenmed.comsemanticscholar.org |

| Hot Plate Test | 40% antinociception at 50 mg/kg | cenmed.com |

While this compound's antinociceptive properties are established, detailed molecular mechanisms for these effects, specifically concerning the modulation of astrocyte activation, inflammatory mediators, neuronal pathways, protein expression (e.g., GluA1, GluN2B, p-ERK, p-CREB, c-Fos), specific receptors and kinases (e.g., P2Y1R, p-JNK), and ion channel modulation (e.g., TRPV1 channels), are not explicitly detailed for this compound in the provided literature. The cited studies that discuss these specific molecular pathways in the context of pain relief primarily refer to the compound osthole. cenmed.comsemanticscholar.orgacs.org Therefore, further dedicated research is required to fully elucidate the precise cellular and molecular pathways underlying this compound's antinociceptive actions.

Preclinical Pharmacological Research on Soulattrolide

In Vitro Antiviral Efficacy Studies (e.g., HIV-1)

Soulattrolide has been identified as a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT-HIV-1) researchgate.netbvsalud.orgsemanticscholar.org. This inhibitory activity is crucial, as reverse transcriptase is an enzyme essential for the replication cycle of HIV-1.

Detailed Research Findings: In in vitro assays, this compound demonstrated significant anti-HIV-1 reverse transcriptase activity with an IC50 value of 0.34 µM semanticscholar.org. This positions this compound as an effective inhibitor of this key viral enzyme researchgate.netbvsalud.org.

Table 1: In Vitro Antiviral Efficacy of this compound

| Target | Assay Type | Result (IC50) | Citation |

| HIV-1 Reverse Transcriptase | Enzyme Inhibition Assay | 0.34 µM | semanticscholar.org |

Inhibition of Viral Replication in Cellular Models (e.g., CEM-SS cells)

While specific quantitative data on the direct inhibition of HIV-1 viral replication by this compound in cellular models such as CEM-SS cells are not explicitly detailed in the provided search results, the compound's potent inhibition of HIV-1 reverse transcriptase is a primary mechanism by which it exerts its antiviral effects researchgate.netbvsalud.orgsemanticscholar.org. CEM-SS cells are a widely utilized human T-lymphoblastic cell line for evaluating the antiviral efficacy of compounds against HIV-1, particularly in assessing the inhibition of virus-induced cytopathic effects and viral replication semanticscholar.orggoogle.comnih.govnih.gov. The demonstrated inhibition of HIV-1 RT suggests a potential for inhibiting viral replication in susceptible cellular systems.

In Vivo Antinociceptive Efficacy in Animal Models (e.g., Writhing Test, Formalin Test, Hot Plate Test in mice)

This compound exhibits significant antinociceptive (pain-relieving) effects in various preclinical animal models, indicating its potential as an analgesic agent researchgate.netbvsalud.org.

Detailed Research Findings: In the acetic acid-induced writhing test in mice, a model for visceral pain, this compound demonstrated an effective dose 50 (ED50) of 33.8 mg/kg researchgate.netbvsalud.org. In the formalin test, which assesses both neurogenic (Phase 1) and inflammatory (Phase 2) pain, this compound showed ED50 values of 7.9 mg/kg for Phase 1 and 22.1 mg/kg for Phase 2 researchgate.netbvsalud.org. Furthermore, in the hot plate test, a model for centrally mediated pain, a dose of 50 mg/kg of this compound induced 40% antinociception researchgate.netbvsalud.org. These results suggest both peripheral and central antinociceptive actions.

Table 2: In Vivo Antinociceptive Efficacy of this compound in Mice

| Test Model | Parameter | Result (ED50 or % Inhibition) | Citation |

| Acetic Acid-Induced Writhing | ED50 | 33.8 mg/kg | researchgate.netbvsalud.org |

| Formalin Test (Phase 1) | ED50 | 7.9 mg/kg | researchgate.netbvsalud.org |

| Formalin Test (Phase 2) | ED50 | 22.1 mg/kg | researchgate.netbvsalud.org |

| Hot Plate Test | % Antinociception | 40% at 50 mg/kg | researchgate.netbvsalud.org |

In Vivo Anti-inflammatory Efficacy in Animal Models (e.g., TPA-induced inflammation, Myeloperoxidase assay)

Preclinical studies have also highlighted the anti-inflammatory properties of this compound in animal models researchgate.netbvsalud.org.

Detailed Research Findings: In the 12-O-Tetradecanoylphorbol-13-acetate (TPA)-induced ear edema test, a model for acute inflammation, this compound exhibited an IC50 of 1.81 µmol/ear researchgate.netbvsalud.org. Additionally, in the myeloperoxidase (MPO) assay, which measures neutrophil infiltration as an indicator of inflammation, this compound demonstrated an 87% inhibition at a concentration of 1 µmol/ear researchgate.netbvsalud.org. These findings indicate its ability to reduce inflammatory responses.

Table 3: In Vivo Anti-inflammatory Efficacy of this compound

| Test Model | Parameter | Result (IC50 or % Inhibition) | Citation |

| TPA-Induced Ear Edema | IC50 | 1.81 µmol/ear | researchgate.netbvsalud.org |

| Myeloperoxidase Assay | % Inhibition | 87% at 1 µmol/ear | researchgate.netbvsalud.org |

Investigation of Sedative Effects in Preclinical Behavioral Models

This compound has been investigated for its effects on the central nervous system (CNS), revealing sedative properties in preclinical behavioral models researchgate.netbvsalud.orgresearchgate.net.

Detailed Research Findings: this compound demonstrated sedative effects in the pentobarbital-induced sleeping time test, which assesses the potentiation of hypnotic effects, and in the rotarod test, which evaluates motor coordination and sedation researchgate.netbvsalud.orgresearchgate.net. However, it did not show antidepressant activity in the tail suspension test researchgate.netbvsalud.orgresearchgate.net. These findings suggest that this compound possesses mild sedative and anxiolytic properties, indicating activity within the CNS researchgate.netbvsalud.orgresearchgate.net.

Preclinical Studies on Antimycobacterial Activity

Beyond its antiviral and anti-inflammatory actions, this compound has also shown activity against mycobacteria researchgate.netbvsalud.org.

Detailed Research Findings: this compound has been reported to be active against Mycobacterium tuberculosis, a bacterium responsible for tuberculosis researchgate.netbvsalud.org. While specific quantitative data (e.g., MIC values) for this compound against M. tuberculosis were not detailed in the provided search results, its activity against this pathogen highlights another important area of its preclinical investigation.

Advanced Analytical Methodologies for Soulattrolide

Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatography is a cornerstone for the separation and analysis of soulattrolide. The choice of technique depends on the analytical goal, ranging from initial screening to precise quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., UV, Fluorescence, Diode Array Detection)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of coumarins such as this compound. When coupled with a Diode Array Detector (DAD), HPLC allows for the acquisition of UV-Vis spectra for eluted peaks, which aids in the identification of specific compound classes. In the analysis of extracts from Mammea neurophylla, HPLC coupled with DAD has been instrumental in the initial identification of coumarins by comparing their UV profiles against known data nih.gov.

While specific validated HPLC methods focusing solely on the quantification of this compound with UV or fluorescence detection are not extensively detailed in available literature, the general approach involves a reversed-phase column (like a C18) and a mobile phase gradient, typically consisting of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile or methanol. The DAD detector would monitor specific wavelengths characteristic of the coumarin (B35378) chromophore to quantify this compound based on a calibration curve generated from a purified standard.

Table 1: General HPLC-DAD Parameters for Coumarin Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Detector | Diode Array Detector (DAD) |

| Wavelength | Scanned across UV-Vis range (e.g., 200-400 nm) |

| Purpose | Identification based on UV spectra and retention time |

Gas Chromatography (GC) Coupled with Various Detectors

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds agilent.com. For a compound like this compound, which is a relatively large and complex coumarin, direct GC analysis would require high temperatures that could potentially lead to thermal degradation. To make non-volatile compounds suitable for GC analysis, a derivatization step is often necessary to increase their volatility and thermal stability.

Currently, there are no established and published Gas Chromatography (GC) methods specifically developed for the analysis of this compound. The application of GC for this compound would likely require significant method development, including the selection of an appropriate derivatization reagent and the optimization of GC conditions (e.g., column type, temperature program) to ensure that the compound can be vaporized without decomposition and detected efficiently. Detectors such as the Flame Ionization Detector (FID) or a mass spectrometer (see section 9.2.2) would be suitable for this purpose.

Thin-Layer Chromatography (TLC) for Screening and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures, monitoring reaction progress, and assessing the purity of a compound wikipedia.orglibretexts.org. For this compound, TLC can be used as a preliminary screening tool to analyze plant extracts and column chromatography fractions during the isolation process researchgate.net.

In a typical TLC analysis of a plant extract containing this compound, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel wikipedia.org. The plate is then developed in a sealed chamber with a suitable mobile phase (a solvent or mixture of solvents) wikipedia.org. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases wikipedia.org. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value youtube.com. After development, the separated spots can be visualized under UV light (typically at 254 nm or 366 nm), as coumarins are often fluorescent or UV-absorbent wikipedia.org. TLC provides a quick indication of the presence of this compound in a sample by comparing its Rf value and spot color to that of a known standard.

Mass Spectrometry (MS) Applications in this compound Characterization and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is the most powerful and widely used technique for the analysis of this compound and related coumarins from natural extracts rsc.org. This hyphenated technique combines the separation power of LC with the high sensitivity and specificity of MS detection rsc.org.

In the context of this compound, LC-MS is used in "dereplication" strategies, which involve the rapid identification of known compounds in a complex mixture to avoid their redundant isolation nih.gov. Research on Mammea neurophylla extracts utilized an LC-DAD-MSn method for this purpose nih.gov. This approach allows for the tentative identification of this compound based on its retention time, UV spectrum, and mass spectral data, including its molecular ion and characteristic fragmentation patterns obtained through tandem mass spectrometry (MSn) nih.gov. High-Resolution Mass Spectrometry (HRMS) can also be coupled with LC to provide highly accurate mass measurements, enabling the determination of the elemental formula of this compound and its metabolites nih.gov.

Table 2: LC-MS Parameters for Dereplication of Mammea Coumarins

| Parameter | Description |

|---|---|

| Technique | Liquid Chromatography-Diode Array Detection-Mass Spectrometry (LC-DAD-MSn) |

| Ionization | Electrospray Ionization (ESI), often in both positive and negative modes |

| Mass Analyzer | Ion Trap or Quadrupole Time-of-Flight (QTOF) for MSn and HRMS |

| Data Acquired | Retention Time, UV Spectrum, Molecular Ion (e.g., [M+H]+), Fragmentation Pattern |

| Application | Rapid identification of this compound in crude extracts of Mammea neurophylla nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS jeol.com. As mentioned for GC (Section 9.1.2), the direct analysis of a complex coumarin like this compound is challenging due to its low volatility.

There is no specific literature detailing the analysis of this compound using GC-MS. A hypothetical method would necessitate a derivatization step to convert this compound into a more volatile and thermally stable analogue. Once separated on the GC column, the derivatized compound would enter the mass spectrometer. The mass spectrometer would typically operate with Electron Ionization (EI), which generates a reproducible fragmentation pattern that serves as a "fingerprint" for the compound. This fingerprint can be compared against mass spectral libraries for identification. While a powerful technique for many small molecules, the extensive sample preparation and potential for thermal degradation make LC-MS the more common and direct approach for analyzing compounds like this compound.

Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis and Complex Matrices

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly selective technique ideal for detecting and quantifying trace levels of this compound, even within complex sample matrices. This hyphenated technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection power of mass spectrometry.

LC-MS/MS analysis allows for the isolation of this compound from other co-eluting compounds present in intricate mixtures, such as plant extracts or biological samples. The method's high selectivity and sensitivity make it a cornerstone for pharmacokinetic studies and metabolite identification. The process involves an initial chromatographic separation, followed by ionization of the target analyte and its subsequent fragmentation. This fragmentation pattern, which is unique to the molecule, allows for unambiguous identification and quantification. The technique is renowned for its ability to detect and quantify low levels of target analytes in these complex environments.

Research Findings: In a typical LC-MS/MS workflow for a natural product like this compound, specific parameters are optimized to achieve the best results. A C18 column is often used for the separation, with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile, often with additives like formic acid to improve ionization. The mass spectrometer is operated in a mode such as Multiple Reaction Monitoring (MRM) to enhance selectivity and sensitivity.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| LC Column | Reversed-phase C18 (e.g., 2.1 x 100mm, 1.7µm) | Separates this compound from other compounds in the sample. |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Elutes the compound from the column and facilitates ionization. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generates charged ions of the analyte for MS detection. |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |

| Collision Gas | Argon | Induces fragmentation of the precursor ion in the collision cell. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the chemical analysis of this compound, serving two primary functions: definitive structural elucidation and accurate purity assessment.

Structural Confirmation: NMR spectroscopy provides detailed information about the atomic structure of a molecule. nih.gov By analyzing the interactions of atomic nuclei in a magnetic field, researchers can determine the connectivity of atoms and the 3D structure of the compound. One-dimensional (1D) NMR techniques like ¹H (proton) and ¹³C (carbon-13) NMR provide data on the types and electronic environments of hydrogen and carbon atoms in the molecule. nih.gov Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, reveal correlations between different nuclei, allowing for the complete and unambiguous assembly of the molecular structure. This makes NMR the gold standard for confirming the identity of a newly isolated or synthesized batch of this compound.

Purity Assessment: Quantitative ¹H NMR (qNMR) has emerged as a robust and accurate method for determining the absolute purity of a compound without the need for an identical reference standard. resolian.com The technique relies on the principle that the signal intensity of a specific proton is directly proportional to the number of nuclei giving rise to that signal. By accurately weighing the sample and an internal standard of known purity, the purity of the this compound sample can be calculated. nih.gov qNMR is valued for being non-destructive and offering high accuracy and precision. slideshare.net It can detect and quantify impurities, including residual solvents and water, that may not be visible by other methods like chromatography. slideshare.net

| NMR Technique | Primary Application | Information Obtained |

|---|---|---|

| ¹H NMR | Structural Elucidation & Purity | Number, environment, and relative ratio of different types of protons. nih.gov |

| ¹³C NMR | Structural Elucidation | Provides insight into the carbon skeleton of the molecule. nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | Reveals proton-proton and proton-carbon correlations to establish atom connectivity. |

| Quantitative ¹H NMR (qNMR) | Purity Assessment | Determines the absolute purity of the compound by comparing its signal integral to that of a certified internal standard. resolian.com |

Spectroscopic Techniques for Detection and Quantification (e.g., Fluorescence Spectroscopy)

Various spectroscopic techniques are employed for the detection and quantification of organic compounds like this compound. stanford.edu Among these, fluorescence spectroscopy offers a particularly sensitive and simple method for the analysis of coumarins, the chemical class to which this compound belongs. nih.gov

Fluorescence spectroscopy is based on a molecule's ability to absorb light at a specific wavelength (excitation) and then emit light at a longer wavelength (emission). nih.gov This phenomenon is highly specific to the molecule's structure. For coumarins, this method can be simple, rapid, and effective, often not requiring extensive pre-treatment of the sample. nih.gov Research on similar coumarin compounds has shown that a linear relationship can be established between the fluorescence intensity and the concentration of the analyte over a specific range, allowing for accurate quantification. researchgate.net The optimal excitation and emission wavelengths must be determined experimentally to maximize sensitivity and minimize interference from the sample matrix. nih.gov This technique can be a viable alternative to chromatography for rapid quality control and screening purposes. nih.gov

Immunoassay-Based Detection Systems for High-Throughput Screening

Immunoassay-based systems offer a powerful platform for the high-throughput screening (HTS) of this compound. These assays utilize the highly specific binding between an antibody and its target antigen (in this case, this compound or a derivative). Immunoassays are well-suited for analyzing large numbers of samples quickly and can be developed in various formats, such as the Enzyme-Linked Immunosorbent Assay (ELISA).

For a small molecule like this compound, a competitive immunoassay format is typically used. In this setup, a known amount of labeled this compound competes with the this compound in the sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample. Modern immunoassay platforms, such as Meso Scale Discovery (MSD), use electrochemiluminescence detection to provide high sensitivity and a wide dynamic range, making them suitable for detecting low concentrations of biomolecules. researchgate.net The development of a specific antibody for this compound is the critical first step in creating such an assay, which would then enable rapid screening of natural extracts or biological samples.

Validation of Analytical Methods for this compound (e.g., sensitivity, accuracy, precision)

The validation of any analytical method is crucial to ensure that the results are reliable, reproducible, and fit for the intended purpose. nih.gov Following guidelines from bodies like the International Council for Harmonisation (ICH), method validation is a documented process that establishes the performance characteristics of a procedure. europa.euamsbiopharma.com

The key parameters evaluated during validation include:

Sensitivity: This is typically defined by the Limit of Detection (LOD), the lowest amount of analyte that can be detected but not necessarily quantified, and the Limit of Quantitation (LOQ), the lowest amount that can be measured with acceptable accuracy and precision. resolian.com

Accuracy: This refers to the closeness of the measured value to the true or accepted reference value. It is often assessed by analyzing a sample with a known concentration (a spiked sample) and is expressed as the percentage of recovery. resolian.comgyrosproteintechnologies.com

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels, including repeatability (same conditions, short interval) and intermediate precision (within-laboratory variations). gyrosproteintechnologies.comich.org

Other important validation characteristics include specificity (the ability to assess the analyte unequivocally in the presence of other components), linearity (the ability to produce results directly proportional to the analyte concentration within a given range), and robustness (the method's capacity to remain unaffected by small, deliberate variations in method parameters). resolian.comamsbiopharma.com

| Validation Parameter | Definition | Common Acceptance Criteria (Example) |

|---|---|---|

| Accuracy | Closeness of test results to the true value. | Percent recovery of 80-120% for complex matrices. |

| Precision (Repeatability) | Precision under the same operating conditions over a short interval. | Relative Standard Deviation (RSD) ≤ 15%. gyrosproteintechnologies.com |

| Sensitivity (LOQ) | Lowest concentration of analyte that can be reliably quantified. | Analyte signal should be at least 5-10 times the noise signal. |

| Linearity | Proportionality of the measured value to the concentration. | Correlation coefficient (r²) ≥ 0.99. |

| Specificity | Ability to measure the analyte in the presence of interferences. | No significant interference at the retention time or m/z of the analyte. resolian.com |

Future Directions in Soulattrolide Research

Exploration of Undiscovered Bioactivities and Therapeutic Applications

While soulattrolide has demonstrated significant anti-HIV-1 reverse transcriptase activity and cytotoxicity against certain cancer cell lines, its full spectrum of biological activities remains to be elucidated tandfonline.commdpi.comresearchgate.netmdpi.comslideshare.netdokumen.pubmdpi.comresearchgate.net. Initial studies have shown its efficacy against P-388 murine leukemia cells with an IC50 of 0.68 µg/mL and HepG2 cell lines with an IC50 of 34.53 ± 3.41 µg/mL researchgate.netresearchgate.net. Furthermore, it has exhibited antinociceptive, anti-inflammatory, and central nervous system (CNS) effects tandfonline.com.

Future research should focus on:

Broadening Anti-Cancer Screening: Investigating this compound's activity against a wider range of human cancer cell lines and exploring its mechanisms, such as induction of apoptosis, cell cycle arrest, or inhibition of metastasis.

Exploring Anti-Viral Spectrum: Beyond HIV-1, assessing its potential against other viruses, particularly those with similar replication mechanisms or those causing significant global health burdens.

Investigating Anti-Inflammatory Pathways: Delving into the specific molecular targets and pathways involved in its anti-inflammatory and antinociceptive effects to develop it as a potential therapeutic for chronic inflammatory conditions.

Neurological Applications: Further exploring its CNS effects to determine potential applications in neurodegenerative diseases or pain management, requiring detailed studies on its ability to cross the blood-brain barrier.

Combination Therapies: Evaluating this compound in combination with existing drugs to identify synergistic effects, potentially reducing dosage and mitigating resistance development.

The current understanding of this compound's bioactivities is summarized in the table below:

| Bioactivity | Cell Line/Target | IC50/Effect | Reference |

| Anti-HIV-1 Reverse Transcriptase | HIV-1 Reverse Transcriptase | Specific inhibition | tandfonline.commdpi.com |

| Cytotoxicity | P-388 murine leukemia cells | 0.68 µg/mL | researchgate.net |

| Cytotoxicity | HepG2 cell line | 34.53 ± 3.41 µg/mL | researchgate.net |

| Anti-inflammatory, Antinociceptive | In vivo (general effect) | Demonstrated effects | tandfonline.com |

| CNS effects | In vivo (general effect) | Demonstrated effects | tandfonline.com |

Advanced Elucidation of Biosynthetic Pathways Using Systems Biology Approaches

This compound is a natural product, and understanding its biosynthesis is crucial for sustainable production and for the potential to engineer its production in heterologous hosts. It is isolated from the latex of Calophyllum species, which are known for producing a variety of bioactive phenolic compounds, including coumarins and xanthones tandfonline.commdpi.commdpi.comresearchgate.net.

Future research should leverage systems biology approaches, including:

Genomic and Transcriptomic Profiling: Identifying the genes and enzymes involved in the this compound biosynthetic pathway within its native plant sources. This involves sequencing the genome and analyzing gene expression patterns in relevant tissues (e.g., latex-producing cells).

Proteomic and Metabolomic Analysis: Characterizing the proteins (enzymes) and intermediate metabolites involved in the pathway to map the complete biosynthetic route.

Enzyme Characterization: Isolating and characterizing key biosynthetic enzymes to understand their catalytic mechanisms and substrate specificities.

Synthetic Biology and Metabolic Engineering: Utilizing the elucidated pathways to engineer microbial or plant cell factories for the efficient and scalable production of this compound and its derivatives, potentially offering a more controlled and sustainable supply than direct plant extraction.

Rational Design and Chemoenzymatic Synthesis of Potent and Selective this compound Analogues

The development of analogues is a critical step in drug discovery to improve potency, selectivity, stability, and pharmacokinetic properties. Rational design, guided by structure-activity relationships (SAR), can lead to superior drug candidates mdpi.com.

Key future directions include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold and evaluating the biological activity of these analogues to identify key structural features responsible for its observed bioactivities. This involves targeted modifications to enhance specific interactions with biological targets.

Chemoenzymatic Synthesis: Combining the precision and efficiency of enzymatic reactions with the versatility of chemical synthesis. This approach can facilitate the stereoselective and regioselective synthesis of complex this compound analogues that are difficult to obtain through purely chemical means.

Computational Design: Employing in silico methods, such as molecular docking and dynamics simulations, to predict how structural modifications will impact binding affinity and selectivity for target proteins before embarking on costly and time-consuming synthesis mdpi.com.

Combinatorial Chemistry: Developing libraries of this compound analogues through combinatorial synthesis to rapidly screen for compounds with improved properties.

Development of Novel Delivery Systems for Enhanced Bioavailability and Target Specificity

Natural products often face challenges related to poor solubility, low bioavailability, rapid metabolism, and lack of target specificity, which can limit their therapeutic utility.

Future efforts should focus on:

Nanoparticle Formulations: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) to improve its solubility, protect it from degradation, enhance its circulation time, and facilitate targeted delivery to specific tissues or cells pharmaexcipients.comnih.govnih.govpolimerbio.commdpi.com.

Targeted Delivery Systems: Developing functionalized delivery systems that can selectively accumulate this compound at the site of disease (e.g., tumor sites, viral reservoirs) through active targeting mechanisms (e.g., ligand-receptor interactions) pharmaexcipients.compolimerbio.com.

Prodrug Strategies: Designing prodrugs of this compound that are inactive until metabolized in vivo to the active compound, potentially improving bioavailability, reducing off-target effects, or enabling sustained release.

Overcoming Biological Barriers: Researching methods to enhance this compound's passage across biological barriers, such as the gastrointestinal tract for oral administration or the blood-brain barrier for CNS applications pharmaexcipients.commdpi.com.

Integration of In Silico, In Vitro, and In Vivo Methodologies for Comprehensive Understanding

A holistic and integrated approach combining computational, in vitro, and in vivo methodologies is essential for accelerating the drug discovery and development process for this compound. This synergistic integration provides a comprehensive understanding of the compound's properties from molecular interactions to systemic effects jomesonline.comresearchgate.netnih.gov.

Future research should emphasize:

In Silico Modeling: Utilizing computational tools for virtual screening of potential targets, molecular docking to predict binding modes, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction to assess drug-likeness and potential toxicity, and quantitative structure-activity relationship (QSAR) modeling to guide analogue design mdpi.compharmaexcipients.com. Artificial intelligence and machine learning are increasingly integrated into these approaches pharmaexcipients.com.

High-Throughput In Vitro Screening: Developing and employing high-throughput in vitro assays to rapidly screen this compound and its analogues against a multitude of biological targets and disease models, providing early insights into their efficacy and mechanism of action researchgate.netmdpi.comresearchgate.netresearchgate.net.

Translational In Vivo Studies: Conducting rigorous in vivo studies in appropriate animal models to validate in vitro findings, assess efficacy in a living system, evaluate pharmacokinetics and pharmacodynamics, and identify potential systemic effects. This is crucial for bridging the gap between laboratory findings and clinical application mdpi.comresearchgate.netresearchgate.net.

Feedback Loop Integration: Establishing a continuous feedback loop where insights gained from in vivo studies inform further in silico modeling and in vitro experimentation, allowing for iterative optimization of this compound and its derivatives.

Q & A

Q. What theoretical models predict this compound's metabolic fate in non-human primates versus humans?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.